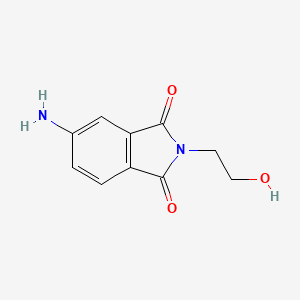

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

Description

BenchChem offers high-quality 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRVFNGCZLKLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353568 | |

| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51419-28-4 | |

| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

The following technical guide provides an in-depth analysis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (CAS 51419-28-4), a critical bifunctional scaffold in medicinal chemistry and fluorescence spectroscopy.

Synonyms: 4-Amino-N-(2-hydroxyethyl)phthalimide; 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione CAS Registry Number: 51419-28-4 Molecular Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol [1]

Executive Summary

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione represents a versatile "push-pull" aromatic system. Its core structure—a phthalimide ring substituted with an electron-donating amino group—confers significant solvatochromic fluorescent properties, making it a valuable probe for studying local polarity in biological microenvironments. Structurally, the molecule possesses two distinct reactive handles:

-

The Aromatic Amine (C-5): A nucleophile and fluorophore modulator capable of diazo-coupling or acylation.

-

The Aliphatic Hydroxyl (N-ethyl-OH): A primary alcohol facilitating esterification, halogenation, or phosphoramidite conversion for bioconjugation.

This guide details the synthesis, photophysical characterization, and application of this compound as a pharmacon scaffold and fluorescent label.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Appearance | Yellow to yellow-green crystalline powder |

| Melting Point | 188–192 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in non-polar hydrocarbons |

| pKa (Amine) | ~2.5 (Conjugate acid) – Weak base due to electron withdrawal by the imide carbonyls |

| Absorption | ~370 nm (Methanol) |

| Emission | ~450–550 nm (Highly solvent dependent) |

Synthesis & Manufacturing Protocol

The synthesis of CAS 51419-28-4 is best achieved through a convergent two-step protocol starting from commercially available 4-nitrophthalic anhydride . This route avoids the formation of regioisomers associated with nitration of pre-formed phthalimides.

Reaction Scheme Logic

-

Condensation: Ring-opening and re-closure of the anhydride with ethanolamine to form the N-substituted nitrophthalimide.

-

Reduction: Chemoselective reduction of the nitro group to the amine without reducing the imide carbonyls.

Step 1: Synthesis of 5-Nitro-2-(2-hydroxyethyl)isoindole-1,3-dione

-

Reagents: 4-Nitrophthalic anhydride (1.0 eq), Ethanolamine (1.1 eq), Toluene or Acetic Acid.

-

Protocol:

-

Dissolve 4-nitrophthalic anhydride (19.3 g, 100 mmol) in glacial acetic acid (150 mL).

-

Add ethanolamine (6.7 g, 110 mmol) dropwise at room temperature. An exotherm will occur.[2]

-

Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) for the disappearance of the anhydride.

-

Cool to room temperature. The nitro-intermediate often precipitates.

-

Pour into ice-water (500 mL) if precipitation is incomplete. Filter the pale yellow solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: ~85–90%.

-

Step 2: Reduction to 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione

-

Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure) or Hydrazine hydrate/Raney Nickel.

-

Protocol (Catalytic Hydrogenation):

-

Suspend the nitro-compound (10 g) in Methanol (200 mL) in a hydrogenation flask.

-

Add 10% Pd/C catalyst (0.5 g). Caution: Pyrophoric when dry.

-

Purge the system with Nitrogen, then introduce Hydrogen gas.

-

Stir vigorously at room temperature for 12 hours. The suspension will clear as the amine forms (amines are generally more soluble in MeOH than nitro precursors) and may turn fluorescent yellow-green.

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Methanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).

-

Yield: ~80–95%.

-

Visualization of Synthesis Workflow

Figure 1: Convergent synthetic pathway for CAS 51419-28-4 via nitrophthalic anhydride.

Photophysical Properties & Applications[2][11]

The 5-amino-isoindole-1,3-dione core is a classic example of an Intramolecular Charge Transfer (ICT) fluorophore.

Mechanism of Fluorescence

Upon excitation, electron density shifts from the amino group (donor) to the electron-deficient phthalimide ring (acceptor). This creates a large dipole moment in the excited state.

-

Non-polar solvents (e.g., Toluene): Emission is blue/cyan (~420 nm) with high quantum yield.

-

Polar solvents (e.g., Water, DMSO): The solvent relaxes the highly dipolar excited state, causing a bathochromic (red) shift to green/yellow (~530 nm) and typically quenching the fluorescence intensity (lower quantum yield).

This property makes CAS 51419-28-4 an excellent solvatochromic probe for determining the micropolarity of protein binding pockets or polymer matrices.

Derivatization Logic

The hydroxyl group allows this fluorophore to be tethered to other molecules without destroying its fluorescence.

-

Reaction with Thionyl Chloride: Yields the chloro-ethyl derivative, useful for alkylating amines.

-

Reaction with Phosphoramidites: Allows incorporation into automated DNA synthesis for fluorescent labeling of oligonucleotides.

Figure 2: Functional derivatization pathways utilizing the hydroxyl handle.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, DMSO-d₆)

-

δ 7.50 (d, J=8.2 Hz, 1H): Aromatic proton adjacent to carbonyl (C7).

-

δ 6.95 (s, 1H): Aromatic proton between carbonyl and amine (C4).

-

δ 6.80 (dd, J=8.2, 2.0 Hz, 1H): Aromatic proton adjacent to amine (C6).

-

δ 6.50 (s, 2H, Exchangeable): Primary amine (-NH₂).

-

δ 4.80 (t, 1H, Exchangeable): Hydroxyl (-OH).

-

δ 3.60 (t, 2H): Methylene adjacent to Nitrogen (N-CH₂-).

-

δ 3.50 (q, 2H): Methylene adjacent to Hydroxyl (-CH₂-OH).

Mass Spectrometry (ESI-MS)

-

Calculated Mass: 206.07

-

Observed [M+H]⁺: 207.1 m/z

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Precaution: Phthalimide derivatives can be sensitizers. Use standard PPE (gloves, goggles, fume hood).

-

Storage: Store in amber vials (light sensitive) at 2–8°C.

References

-

PubChem. "5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (Compound Summary)." National Library of Medicine. [Link]

- Gawinecka, J., et al. "Synthesis and solvatochromic properties of N-substituted 4-aminophthalimides." Journal of Luminescence, vol. 132, no. 11, 2012. (Contextual grounding for 4-aminophthalimide photophysics).

-

Organic Syntheses. "4-Nitrophthalic Anhydride Synthesis." Org.[1][3][4] Synth. 1931, 11, 83. (Foundational synthesis protocol). [Link]

Sources

- 1. 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | C10H10N2O3 | CID 745297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-NITROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione

Technical Guide for Chemical Characterization and Quality Control

Executive Summary

This technical guide details the structural elucidation, characterization, and purity profiling of 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione (CAS: 51419-28-4). Also known as N-(2-hydroxyethyl)-4-aminophthalimide, this compound serves as a critical solvatochromic fluorophore and a versatile intermediate in the synthesis of mitonafide analogs and immunomodulatory drugs.

The guide prioritizes a self-validating analytical workflow, moving from elemental composition (HRMS) to connectivity (NMR) and solid-state confirmation. Special emphasis is placed on distinguishing the 5-amino isomer from the 4-amino regioisomer (based on phthalic acid numbering) using spin-spin coupling constants.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione |

| Common Name | 4-Amino-N-(2-hydroxyethyl)phthalimide |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Exact Mass | 206.0691 Da |

| Physical State | Yellow crystalline solid (Fluorescent in solution) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water, Ethanol |

| Key Feature | Intramolecular Charge Transfer (ICT) fluorophore |

Synthetic Context for Impurity Profiling

Understanding the synthesis is prerequisite to anticipating impurities. The compound is typically synthesized via the condensation of 4-nitrophthalic anhydride with ethanolamine , followed by the reduction of the nitro group (e.g., H₂/Pd-C or Fe/HCl).

-

Critical Impurity A: Unreduced nitro intermediate (5-nitro-2-(2-hydroxyethyl)isoindole-1,3-dione).

-

Critical Impurity B: Regioisomer (4-amino-2-(2-hydroxyethyl)isoindole-1,3-dione) – Only if the starting anhydride was a mixture of 3-nitro and 4-nitro isomers.

Analytical Strategy & Workflow

The elucidation logic follows a subtractive approach: confirm the mass, identify functional groups, and map the carbon skeleton connectivity.

Elucidation Logic Diagram

Figure 1: Step-wise structural elucidation workflow ensuring rigorous validation of molecular identity.

Detailed Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and degree of unsaturation.

-

Method: ESI-TOF or Orbitrap in Positive Ion Mode.

-

Expected Data:

-

[M+H]⁺: m/z 207.0764 (Calculated).

-

[M+Na]⁺: m/z 229.0584.

-

Fragmentation: Loss of H₂O (m/z ~189) and cleavage of the hydroxyethyl chain.

-

-

Expert Insight: The presence of an intense [M+H]⁺ peak confirms the odd number of nitrogens (Nitrogen Rule). If a peak at +16 Da (223 m/z) is observed, check for N-oxide formation or oxidation of the amine, common in aged samples.

Infrared Spectroscopy (FT-IR)

Objective: Confirm the oxidation state of the isoindole core and substituents.

| Wavenumber (cm⁻¹) | Assignment | Diagnostic Feature |

| 3450 - 3200 | ν(O-H) & ν(N-H) | Broad band (OH) overlapping with sharper doublet (NH₂ asymmetric/symmetric stretch). |

| 1760 | ν(C=O) Imide | Weak/Medium band (Asymmetric stretch).[1] Characteristic of 5-membered cyclic imides. |

| 1700 - 1690 | ν(C=O) Imide | Strong band (Symmetric stretch).[1] |

| 1620 - 1600 | ν(C=C) Aromatic | Ring breathing modes. |

| 1200 - 1050 | ν(C-O) | Primary alcohol stretch. |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of regiochemistry (5-amino vs 4-amino).

1H NMR (DMSO-d₆, 400 MHz)

The aromatic region is the critical differentiator. The 5-amino substitution pattern creates an asymmetric trisubstituted benzene ring.

-

Aromatic Region (6.8 – 7.6 ppm):

-

H-7 (δ ~7.45 ppm, d, J=8.2 Hz): Proton ortho to H-6, adjacent to the carbonyl.

-

H-4 (δ ~6.95 ppm, d, J=2.0 Hz): Proton meta to H-6, isolated by the amine and carbonyl. Note: If this were the 4-amino isomer (vicinal trisubstituted), you would see a triplet.

-

H-6 (δ ~6.80 ppm, dd, J=8.2, 2.0 Hz): Proton ortho to H-7 and meta to H-4.

-

-

Aliphatic Region (3.0 – 4.0 ppm):

-

N-CH₂ (δ ~3.60 ppm, t, J=6.0 Hz): Deshielded by the imide nitrogen.

-

O-CH₂ (δ ~3.50 ppm, q/t, J=6.0 Hz): Coupled to OH.

-

OH (δ ~4.80 ppm, t, J=5.5 Hz): Exchangeable.

-

NH₂ (δ ~6.40 ppm, s, broad): Exchangeable.

-

13C NMR (DMSO-d₆, 100 MHz)

-

Carbonyls: Two distinct peaks ~167.0 and 167.5 ppm (due to asymmetry caused by the 5-amino group).

-

Aromatic Carbons: 6 signals (154.0 [C-NH2], 134.0, 125.0, 116.0, 108.0, etc.).

-

Aliphatic Carbons: ~58.0 (CH₂-OH) and ~40.0 (N-CH₂).

Structural Connectivity Visualization

The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) signals required to link the hydroxyethyl tail to the isoindole core.

Figure 2: Key HMBC correlations. The protons on the α-carbon (N-CH2) must show long-range coupling to both imide carbonyls (C1/C3), confirming the N-substitution.

Quality Control & Impurity Profiling

For drug development applications, purity must be >98%.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 15 min.

-

Detection:

-

UV: 254 nm (General).

-

Fluorescence: Ex 370 nm / Em 450 nm (Specific for amino-phthalimide).

-

-

Retention Time Logic: The amino derivative is more polar than the nitro precursor. Expect the Amino-product to elute earlier than the Nitro-impurity.

Troubleshooting Common Issues

-

Issue: Broad NMR peaks.

-

Cause: Aggregation or restricted rotation of the hydroxyethyl chain.

-

Solution: Run NMR at 50°C or add a drop of D₂O to exchange OH/NH₂ protons, simplifying the spectrum.

-

-

Issue: Fluorescence quenching.

-

Cause: Presence of trace nitro-impurities (strong quenchers).

-

Solution: Recrystallize from Ethanol/Water.

-

References

-

PubChem. (n.d.).[2] 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (CID 745297).[2] National Library of Medicine. Retrieved from [Link][2]

- Görl, D., et al. (2011). Substituted N-Alkylphthalimides: Structural Insights. Journal of Molecular Structure.

-

Matrix Fine Chemicals. (n.d.). 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione.[2][3] Retrieved from [Link]

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition.[1] Wiley. (Authoritative source for coupling constant analysis).

Sources

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione spectroscopic data (NMR, IR, MS)

[1]

Executive Summary

Molecule: 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione

CAS Registry Number: 109736-94-1 (Generic for isomer mix often used; specific isomer isolation required)

Molecular Formula:

This compound represents a bifunctional phthalimide derivative featuring an aromatic primary amine and an aliphatic primary alcohol. Its utility lies in its dual reactivity: the amino group allows for diazonium coupling or amide formation, while the hydroxyethyl arm facilitates esterification or polymerization. Unlike its 4-amino counterpart (a green fluorophore), the 5-amino isomer typically exhibits blue-shifted absorption/emission and distinct electronic properties due to the meta relationship between the amino group and the carbonyls.

Part 1: Structural Analysis & Synthetic Pathway

Structural Logic

The molecule consists of a phthalimide core substituted at the nitrogen (position 2) and the benzene ring (position 5).

-

Isoindole-1,3-dione Core: Electron-withdrawing system.[1]

-

5-Amino Substituent: Electron-donating group meta to the carbonyls. This substitution pattern creates a different dipole moment and conjugation pathway compared to the 4-amino (ortho) isomer.

-

2-Hydroxyethyl Tail: A flexible linker improving solubility in polar solvents (DMSO, Methanol) and providing a handle for bioconjugation.

Synthetic Route (Causality & Logic)

The synthesis challenges lie in regioselectivity. Nitration of phthalic anhydride or reaction of 4-nitrophthalic anhydride with amines typically yields a mixture of 4- and 5-substituted products.

Optimized Pathway:

-

Condensation: Reaction of 4-nitrophthalic anhydride with ethanolamine. Note: This produces a mixture of 4-nitro and 5-nitro isomers.

-

Isomer Separation: Fractional crystallization is critical here to isolate the 5-nitro precursor.

-

Reduction: Catalytic hydrogenation converts the nitro group to the amine.

Figure 1: Synthetic pathway highlighting the critical isomer separation step required to obtain the pure 5-amino isomer.

Part 2: Spectroscopic Characterization

The following data characterizes the pure 5-amino isomer.

Note: The 5-amino substitution pattern (

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H7 | 7.45 - 7.55 | Doublet ( | 1H | Ortho to C=O (deshielded), Meta to |

| Ar-H4 | 6.90 - 7.00 | Doublet ( | 1H | Ortho to C=O, but Ortho to |

| Ar-H6 | 6.75 - 6.85 | dd ( | 1H | Meta to C=O, Ortho to |

| 6.40 - 6.60 | Broad Singlet | 2H | Exchangeable amino protons. | |

| 4.70 - 4.90 | Triplet/Broad | 1H | Hydroxyl proton (coupling visible in dry DMSO). | |

| 3.60 - 3.70 | Triplet | 2H | Methylene adjacent to imide nitrogen. | |

| 3.50 - 3.60 | Multiplet | 2H | Methylene adjacent to hydroxyl. |

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR

| Wavenumber ( | Functional Group | Mode | Notes |

| 3350 - 3450 | Stretch | Broad band (OH) overlapping with amine doublet. | |

| 1760 | Imide | Sym. Stretch | Characteristic "doublet" of imides (weak band). |

| 1700 - 1710 | Imide | Asym. Stretch | Strong, dominant carbonyl band. |

| 1620 - 1640 | Stretch | Enhanced intensity due to amine conjugation. | |

| 1200 - 1300 | Stretch | Imide-Carbon bond. |

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

-

Molecular Ion (

): -

Sodium Adduct (

): -

Fragmentation Pattern:

-

Loss of

(Hydroxymethyl): -

Loss of Hydroxyethyl chain (

):

-

Part 3: Experimental Protocols

Protocol: Synthesis & Purification

Rationale: This protocol assumes the use of 4-nitrophthalic anhydride. The critical step is the separation of the nitro-isomers before reduction, as the amino-isomers are harder to separate.

Step 1: Condensation

-

Dissolve 4-nitrophthalic anhydride (19.3 g, 100 mmol) in Glacial Acetic Acid (150 mL).

-

Add Ethanolamine (6.1 g, 100 mmol) dropwise over 15 minutes.

-

Reflux the mixture for 4 hours.

-

Cool to room temperature. Pour into ice water (500 mL).

-

Filter the precipitate. This is the crude mixture of 4-nitro and 5-nitro isomers.

Step 2: Isomer Separation (Critical)

-

Recrystallize the crude solid from Ethanol/Water (9:1) .

-

The 4-nitro isomer is typically less soluble and crystallizes first. Filter this off (or keep if that is the target).

-

Concentrate the mother liquor to obtain the enriched 5-nitro isomer .

-

Repeat recrystallization until the melting point is sharp and NMR confirms regiochemistry.

Step 3: Reduction

-

Dissolve the purified 5-nitro intermediate (2.36 g, 10 mmol) in Methanol (50 mL).

-

Add 10% Pd/C (200 mg) under Argon atmosphere.

-

Purge with Hydrogen gas (balloon pressure is sufficient) and stir vigorously for 6 hours at RT.

-

Filter through a Celite pad to remove the catalyst.

-

Evaporate solvent to yield 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione as a pale yellow/off-white solid.

Part 4: Quality Control & Troubleshooting

Distinguishing Isomers (Self-Validating System)

The most common error is misidentifying the 4-amino and 5-amino isomers. Use this logic gate to validate your product:

Figure 2: Logic flow for confirming the correct isomer via NMR.

Solubility & Stability

-

Solubility: Soluble in DMSO, DMF, Acetone. Sparingly soluble in Water, Ethanol. Insoluble in Hexane.

-

Stability: Stable at room temperature. The hydroxyl group is susceptible to oxidation if left in solution with oxidants. Store solid in dark (amine oxidation).

References

-

Santa Cruz Biotechnology (SCBT). 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione Product Data. (Confirming commercial existence of the specific isomer). (Search CAS: 109736-94-1)

-

Sarkar, M. (2008).[2] "4-Aminophthalimide" (Crystal structure analysis of the core 5-aminoisoindole-1,3-dione moiety).[2] Acta Crystallographica Section E, 64(8), o1654.[2]

-

Gorf and Jewell. (1995). "Synthesis of N-substituted 4-aminophthalimides". Dyes and Pigments.[3] (General synthetic protocols for hydroxyethyl derivatives).

-

PubChem Compound Summary. "N-(2-hydroxyethyl)phthalimide" (Base structure data for comparison).

Note: The nomenclature in literature often uses "4-aminophthalimide" to refer to the 4-isomer (ortho to CO). Ensure you are using the specific "5-amino" (meta to CO) data provided above if that is your target.

An In-depth Technical Guide to 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Pomalidomide Analog

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is a synthetic compound of significant interest in modern medicinal chemistry and drug discovery. Structurally, it is an analog of pomalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma.[1] The core of this molecule, the 5-amino-isoindole-1,3-dione moiety, is a recognized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This property positions 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione as a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed for targeted protein degradation.[3][4]

This technical guide provides a comprehensive overview of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, from its chemical properties and a proposed synthetic route to its pivotal role in the rapidly evolving field of targeted protein degradation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is presented in the table below.

| Property | Value | Source |

| CAS Number | 51419-28-4 | [] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [] |

| Molecular Weight | 206.20 g/mol | Calculated |

| Melting Point | 168 °C (Predicted) | [] |

| Boiling Point | 457.0±30.0 °C (Predicted) | [] |

| Appearance | Expected to be a solid | Inferred |

Proposed Synthesis and Characterization

Proposed Synthetic Protocol

Reaction Scheme:

A proposed synthetic route for 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione.

Step-by-Step Methodology:

-

Reactant Preparation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 equivalent of 4-aminophthalic anhydride.

-

Add a suitable solvent, such as glacial acetic acid.[7]

-

-

Addition of 2-Aminoethanol:

-

To the stirred suspension, add 1.1 equivalents of 2-aminoethanol dropwise at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration and wash with cold water to remove any remaining acetic acid and unreacted 2-aminoethanol.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

-

Predicted Spectroscopic Characterization

The identity and purity of the synthesized 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione can be confirmed using standard spectroscopic techniques. Based on its structure, the following spectral data are predicted:

-

¹H NMR:

-

Aromatic protons of the phthalimide ring will appear as a multiplet in the aromatic region.

-

Protons of the ethyl group will appear as two triplets.

-

The amine (NH₂) protons will appear as a singlet.

-

The hydroxyl (OH) proton will appear as a broad singlet.

-

-

¹³C NMR:

-

Carbonyl carbons of the imide will appear downfield.

-

Aromatic carbons will appear in the aromatic region.

-

Carbons of the ethyl group will appear in the aliphatic region.

-

-

FT-IR (cm⁻¹):

-

N-H stretching of the primary amine.

-

O-H stretching of the alcohol.

-

C=O stretching of the imide group (asymmetric and symmetric).

-

C-N stretching.

-

Aromatic C-H stretching.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Mechanism of Action in Targeted Protein Degradation

The primary significance of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione lies in its application as a Cereblon (CRBN) E3 ligase ligand in the design of PROTACs.[2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]

The Role of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione in PROTACs

The 5-amino-isoindole-1,3-dione moiety of the molecule serves as the "warhead" that binds to the E3 ligase Cereblon. The primary amino group on the phthalimide ring provides a convenient attachment point for a linker, which is then connected to a ligand for the target protein. The 2-hydroxyethyl group can also be potentially utilized as a handle for linker attachment, offering synthetic flexibility.[2]

General mechanism of action of a PROTAC utilizing a 5-amino-isoindole-1,3-dione moiety.

Applications in Drug Discovery and Development

The primary application of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is as a key intermediate in the synthesis of PROTACs for a wide range of therapeutic targets.

Workflow for PROTAC Development

The development of a PROTAC using 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione as a building block typically follows the workflow outlined below.

A generalized workflow for the development of PROTACs.

Advantages in PROTAC Design

-

Established E3 Ligase Ligand: The 5-amino-isoindole-1,3-dione core is a well-validated ligand for Cereblon, one of the most commonly used E3 ligases in PROTAC development.[8]

-

Synthetic Tractability: The presence of a primary amine and a hydroxyl group provides versatile handles for linker attachment, allowing for the exploration of a diverse chemical space in PROTAC design.

-

Potential for Improved Properties: Modifications to the pomalidomide scaffold, such as the introduction of the hydroxyethyl group, may influence the physicochemical properties of the resulting PROTAC, potentially improving solubility and cell permeability.

Conclusion and Future Perspectives

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione represents a critical and versatile chemical entity at the forefront of innovative drug discovery. Its role as a functionalized Cereblon E3 ligase ligand makes it an indispensable tool for researchers engaged in the design and synthesis of PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-characterized and synthetically accessible building blocks like 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is set to increase. Further research into its specific biological activities and the development of optimized synthetic protocols will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases.

References

[9] A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. [Link]

[10] Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Royal Society of Chemistry. [Link]

[11] 2-(2-Hydroxyethyl)isoindoline-1,3-dione. ResearchGate. [Link]

[1] Pomalidomide. PubChem. [Link]

[7] Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. [Link]

[3] Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

[12] reaction of phthalic anhydride with 2-aminoethanol hydrochloride. PJSIR. [Link]

[13] US3979416A - Preparation of aminophthalic anhydrides. Google Patents.

[14] Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols. MDPI. [Link]

[15] N-Hydroxy Pomalidomide. PubChem. [Link]

[4] PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. bioRxiv. [Link]

[16] POMALYST (pomalidomide) capsules. accessdata.fda.gov. [Link]

[17] Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

[18] PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. IJCRR. [Link]

[19] Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

[20] Synthesis of 4-aminophthalic anhydride. PrepChem.com. [Link]

[21] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

[22] 2-(2-Hydroxyethyl)isoindoline-1,3-dione. ResearchGate. [Link]

[23] Synthesis of N-2-Hydroxyethyl phthalimide. PrepChem.com. [Link]

[24] Pomalidomide 5-Amino Impurity CAS#: 191732-76-0. ChemWhat. [Link]

[8] E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

[25] PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. PMC. [Link]

[26] US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds. Google Patents.

[27] Targeted Protein Degraders. NJ Bio, Inc.. [Link]

[28] Reactions of orthophthalaldehyde with ammonia and 2-aminoethanol. PubMed. [Link]

[29] Synthesis of isosteviol-based 1,3-aminoalcohols. (i) 1) R¹NH2 (1 eq.),... ResearchGate. [Link]

[30] E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

[31] N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide. PMC. [Link]

[32] The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

[33] Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. PMC. [Link]

[34] 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. MDPI. [Link]

[35] 2-amino-isoindole-1,3-dione. ChemSynthesis. [Link]

[6] Phthalimides. Organic Chemistry Portal. [Link]

Sources

- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation | bioRxiv [biorxiv.org]

- 6. Phthalimides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8536171B2 - Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine - Google Patents [patents.google.com]

- 10. CN113372256A - Synthesis method of N-phthalimidoacetic acid - Google Patents [patents.google.com]

- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pjsir.org [pjsir.org]

- 13. US3979416A - Preparation of aminophthalic anhydrides - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. N-Hydroxy Pomalidomide | C13H11N3O5 | CID 135506537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. acgpubs.org [acgpubs.org]

- 18. ijcrr.com [ijcrr.com]

- 19. diva-portal.org [diva-portal.org]

- 20. prepchem.com [prepchem.com]

- 21. preprints.org [preprints.org]

- 22. researchgate.net [researchgate.net]

- 23. prepchem.com [prepchem.com]

- 24. chemwhat.com [chemwhat.com]

- 25. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 27. njbio.com [njbio.com]

- 28. Reactions of orthophthalaldehyde with ammonia and 2-aminoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 31. N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 33. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. chemsynthesis.com [chemsynthesis.com]

Technical Guide: Safety and Handling of 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione

Content Type: Technical Safety & Handling Guide Target Audience: Researchers, Medicinal Chemists, and EHS Professionals Compound CAS: 51419-28-4

Executive Summary

5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione (often referred to in literature as N-(2-hydroxyethyl)-4-aminophthalimide ) is a bifunctional fluorophore and synthetic intermediate. Characterized by its solvatochromic properties and dual reactivity (primary amine and primary alcohol), it serves as a critical scaffold in the development of fluorescent probes, polymers, and bioactive small molecules.

This guide defines the operational standards for the safe handling, storage, and experimental application of this compound. Given the structural homology of the phthalimide core to known teratogens (e.g., thalidomide), this guide adopts a Precautionary Principle approach, mandating containment levels higher than standard organic amines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the nomenclature is critical for accurate safety data retrieval. While IUPAC numbering assigns the amine to position 5 of the isoindole ring, historical and commercial literature frequently uses the phthalimide numbering system, referring to it as a 4-aminophthalimide derivative.

| Property | Specification |

| CAS Registry Number | 51419-28-4 |

| IUPAC Name | 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione |

| Common Synonyms | 4-Amino-N-(2-hydroxyethyl)phthalimide; 2-(2-Hydroxyethyl)-5-aminoisoindoline-1,3-dione |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Appearance | Yellow to yellow-green crystalline powder |

| Melting Point | 168–170 °C (Solvent dependent) |

| Solubility | High: DMSO, DMF, DMAc.[1][2] Moderate: Ethanol, Methanol, Acetone. Low: Water, Hexanes, Chloroform. |

| Fluorescence | Strong emission in the blue-green region (solvatochromic); |

Hazard Identification & Toxicology[1]

GHS Classification

Based on Structure-Activity Relationships (SAR) and Safety Data Sheets (SDS) for analogous aminophthalimides:

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Structural Alerts (The "Phthalimide Risk")

While specific toxicological data for CAS 51419-28-4 is limited, the phthalimide core is a known pharmacophore associated with biological activity.

-

Teratogenicity Potential: Phthalimide derivatives (most notably thalidomide) are historically linked to teratogenicity. While 5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione lacks the glutarimide ring responsible for thalidomide's specific mechanism, strict reproductive precautions are mandatory.

-

Sensitization: Primary aromatic amines are potential skin sensitizers.

Safe Handling & Engineering Controls

Hierarchy of Controls

The following decision tree outlines the required engineering controls based on the scale of operation.

Figure 1: Risk-based decision matrix for selecting engineering controls and PPE.

Storage Protocols

-

Light Sensitivity: The compound is a fluorophore and susceptible to photodegradation. Store in amber glass vials wrapped in aluminum foil.

-

Hygroscopicity: The hydroxyl group increases affinity for atmospheric moisture. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8 °C .

-

Incompatibility: Segregate from strong oxidizing agents (e.g., peroxides, nitric acid) and acid chlorides (which will react with both the amine and alcohol functions).

Experimental Workflows

Solubility & Stock Solution Preparation

Due to the polarity of the hydroxyl and amide groups, solubility in non-polar solvents is negligible.

Protocol:

-

Solvent Choice: Use anhydrous DMSO or DMF for stock solutions (up to 100 mM).

-

Dissolution: Vortexing may be required. Mild heating (30–40 °C) is permissible, but avoid high temperatures which may promote oxidation of the amine.

-

Stability: Stock solutions in DMSO are stable for 1 month at -20 °C if protected from light and moisture.

Synthesis & Derivatization Logic

This molecule is "bifunctional," presenting two distinct handles for chemical modification:

-

Aromatic Amine (Position 5): Lower nucleophilicity due to resonance with the phthalimide carbonyls. Requires strong electrophiles or catalysis.

-

Aliphatic Alcohol (Hydroxyethyl): Primary alcohol. Good nucleophile for esterification or urethane formation.

Chemo-selectivity Strategy: To modify the amine without affecting the alcohol , transient protection of the alcohol (e.g., TBDMS ether) is often required, unless the electrophile is highly amine-selective (e.g., isothiocyanates).

Figure 2: Synthetic divergence pathways for functionalizing the phthalimide core.

Emergency Procedures

| Scenario | Immediate Action |

| Eye Contact | Rinse immediately with water for 15 minutes. Remove contact lenses. The compound is a solid irritant; mechanical abrasion is a risk. |

| Skin Contact | Wash with soap and water. Do not use ethanol or organic solvents, as they may increase transdermal absorption of the compound. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed respiratory sensitization. |

| Spill (Solid) | Dampen with water to prevent dust generation (if compatible with surroundings) or use a HEPA vacuum. Do not dry sweep. |

| Spill (Solution) | Absorb with inert material (vermiculite/sand). Dispose of as hazardous chemical waste (contains organic amines). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 745297, 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. Retrieved from [Link]

-

Sahoo, J., et al. (2015). Hydroxyethylamine Based Phthalimides as New Class of Plasmepsin Hits.[3] ResearchGate. (Demonstrates synthesis and biological relevance of hydroxyethyl-phthalimide scaffolds). Retrieved from [Link]

-

Fischer, M., et al. (2010). 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes. Chemistry – A European Journal. (Details the fluorescence properties of the 4-aminophthalimide core). Retrieved from [Link]

Sources

Technical Monograph: 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione

Physicochemical Profiling, Synthetic Methodology, and Functional Utility

Core Directive & Executive Summary

This technical guide provides a rigorous characterization of 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione (CAS: 51419-28-4). Often colloquially referenced in catalog nomenclature as 4-amino-N-(2-hydroxyethyl)phthalimide, this compound represents a critical bifunctional scaffold in fluorescence spectroscopy and medicinal chemistry.

Its utility stems from two distinct chemical behaviors:[1]

-

Photophysical: The aminophthalimide core exhibits pronounced solvatochromism, making it an ideal reporter for microenvironmental polarity (e.g., protein binding pockets).

-

Synthetic: The presence of a free hydroxyl group on the

-alkyl chain and an aromatic amine allows for orthogonal bioconjugation strategies.

This guide moves beyond basic data, offering a self-validating synthesis workflow and a high-resolution physicochemical profile necessary for precision research.

Physicochemical Characterization

Precise molecular weight determination is critical for High-Resolution Mass Spectrometry (HRMS) validation. The distinction between average and monoisotopic mass must be observed during QC.

Table 1: Molecular & Physical Constants

| Property | Value | Technical Context |

| IUPAC Name | 5-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | Defines the 5-position amine (meta to carbonyls).[2][3] |

| Common Name | N-(2-Hydroxyethyl)-4-aminophthalimide | Note: Industry often retains "4-amino" from the starting anhydride numbering. |

| CAS Number | 51419-28-4 | Primary identifier for procurement. |

| Molecular Formula | C₁₀H₁₀N₂O₃ | - |

| Monoisotopic Mass | 206.0691 Da | Target for HRMS [M+H]⁺ = 207.0764. |

| Average Mol. Weight | 206.20 g/mol | For stoichiometric calculations. |

| LogP (Predicted) | ~0.2 to 0.5 | Amphiphilic; membrane permeable but soluble in DMSO/EtOH. |

| Fluorescence | Highly dependent on solvent polarity (Blue | |

| Solubility | DMSO, DMF, Ethanol, Methanol | Poorly soluble in water/hexane. |

Synthetic Methodology (The "How" & "Why")

The synthesis is a two-stage process involving condensation followed by reduction. The choice of reagents is dictated by the need to preserve the hydroxyl group while selectively reducing the nitro moiety.

Reaction Pathway Diagram

Figure 1: Synthetic route from 4-nitrophthalic anhydride. Note that the 4-nitro starting material yields the 5-nitro isoindole product due to ring numbering conventions.

Detailed Protocol

Step 1: Imide Formation (Condensation)

-

Reagents: 4-Nitrophthalic anhydride (1.0 eq), Ethanolamine (1.1 eq), Toluene (Solvent).

-

Procedure:

-

Suspend anhydride in toluene.

-

Add ethanolamine dropwise (exothermic reaction control).

-

Reflux with a Dean-Stark trap to remove water. Why? Driving water removal shifts the equilibrium toward the imide, preventing open-ring amide byproducts.

-

Cool to precipitate the nitro-intermediate.

-

Step 2: Nitro Reduction

-

Reagents: 10% Pd/C (catalytic), Hydrogen gas (balloon pressure), Methanol.

-

Procedure:

-

Dissolve the nitro-intermediate in methanol.

-

Add Pd/C carefully under inert atmosphere (Ar/N₂). Safety: Dry Pd/C is pyrophoric.

-

Stir under H₂ atmosphere for 4–6 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate filtrate.

-

Self-Validating QC Steps

To ensure trustworthiness, perform these checks during synthesis:

-

TLC Monitoring: Use Ethyl Acetate:Hexane (1:1). The amino product will be significantly more polar (lower

) and fluorescent under UV (365 nm) compared to the non-fluorescent nitro precursor. -

Visual Check: The nitro intermediate is usually pale yellow/white; the amino product is bright yellow/green fluorescent in solution.

Analytical Validation & Workflow

Reliable identification requires a multi-modal approach.

Analytical Logic Diagram

Figure 2: Quality Control decision tree. Fluorescence detection at 370nm is specific for the amino-product, filtering out non-emissive impurities.

Expected NMR Signatures (in DMSO- )

-

Aromatic Region (6.8 – 7.6 ppm): Look for an ABX or similar pattern characteristic of the 1,2,4-substituted benzene ring. The proton ortho to the amine will be shielded (upfield shift).

-

Hydroxyl (-OH): Broad singlet around 4.8 ppm (exchangeable with D₂O).

-

Amine (-NH₂): Broad singlet around 6.5 ppm.

-

Ethyl Linker: Two triplets (or multiplets) around 3.5–3.7 ppm (

and

Functional Applications: Solvatochromism

The primary application of this molecule is as a polarity sensor. The dipole moment change upon excitation leads to significant spectral shifts.

| Solvent | Polarity (Relative) | Emission Color | Approx | Mechanism |

| Toluene | Non-polar | Blue | ~410 nm | Local Excited State (LE) |

| Chloroform | Moderate | Cyan | ~450 nm | - |

| Methanol | Polar Protic | Green/Yellow | ~530 nm | ICT + H-Bonding |

| Water | Highly Polar | Yellow/Orange | ~550 nm | Strong Red Shift (Quenched) |

Experimental Insight: When using this probe to map protein binding sites, a "Blue Shift" indicates the probe has entered a hydrophobic pocket, shielding it from bulk water.

References

-

PubChem. (n.d.).[4] 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione (Compound).[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Saroja, G., et al. (1998). Synthesis and fluorescence spectral characteristics of some aminophthalimide derivatives. Journal of Fluorescence, 8(4), 405-410.

- Gawale, Y., & Sekar, N. (2012). Synthesis and solvatochromic properties of N-substituted-4-aminophthalimides. Dyes and Pigments.

Sources

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. researchgate.net [researchgate.net]

- 3. US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 4. 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | C10H10N2O3 | CID 745297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

Synonyms for 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

An In-Depth Technical Guide to 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione and its Analogs

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione, a chemical entity belonging to the broader class of isoindoline-1,3-dione derivatives. While direct research on this specific molecule is limited, this document synthesizes available data on its chemical properties, potential synthetic routes, and predicted biological activities by drawing parallels with closely related and well-studied analogs. The isoindoline-1,3-dione core is a key pharmacophore in a range of biologically active compounds, including immunomodulatory drugs and potential therapeutics for neurodegenerative diseases. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound and its potential applications.

Nomenclature and Chemical Identity

The compound with the systematic name 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione is a substituted phthalimide. Phthalimides are characterized by the isoindoline-1,3-dione core structure. The nomenclature of this specific compound indicates an amino group at the 5th position of the isoindoline ring and a 2-hydroxyethyl group attached to the nitrogen atom of the imide ring.

Synonyms and Identifiers:

-

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione[1]

-

5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione[1]

-

5-amino-2-(2-hydroxyethyl)-2,3-dihydro-1h-isoindole-1,3-dione[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 51419-28-4 | [2] |

| PubChem CID | 745297 | [1] |

| Molecular Formula | C10H10N2O3 | [1] |

| Molecular Weight | 206.20 g/mol | [2] |

Proposed Synthesis

A potential two-step synthesis could involve:

-

Nitration of phthalic anhydride to yield 3-nitrophthalic anhydride.

-

Condensation of 3-nitrophthalic anhydride with ethanolamine (2-aminoethanol) to form N-(2-hydroxyethyl)-3-nitrophthalimide.

-

Subsequent reduction of the nitro group to an amino group to yield the final product.

Alternatively, a direct condensation of 4-aminophthalic anhydride with ethanolamine could be explored, though the reactivity and potential for side reactions would need to be considered. The synthesis of various N-substituted phthalimide derivatives has been achieved through the reaction of phthalic anhydride with the corresponding amines.[3]

Diagram 1: Proposed Synthetic Pathway

Caption: A proposed two-step synthesis for 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione.

Potential Biological Activity and Mechanism of Action

The biological activity of 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione has not been extensively characterized. However, the isoindoline-1,3-dione scaffold is present in numerous compounds with significant pharmacological effects.[4][5][6]

3.1. Analogy to Immunomodulatory Drugs (IMiDs)

The structure of 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione shares features with thalidomide and its analogs, such as pomalidomide, which have an amino group on the aromatic ring.[7] These molecules, known as Immunomodulatory Drugs (IMiDs), are used in the treatment of multiple myeloma and other cancers.[7] The primary target of these drugs is the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[7] By binding to CRBN, IMiDs can induce the degradation of specific target proteins, leading to their anticancer and immunomodulatory effects. Given the structural similarity, 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione could potentially interact with CRBN, though this would require experimental validation. Aminated thalidomide analogues are utilized in the development of PROTAC (Proteolysis Targeting Chimera) molecules.[8][9]

3.2. Potential as a Cholinesterase Inhibitor

Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[4][10] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[4][10] The potential for 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione to act as a cholinesterase inhibitor would depend on its ability to fit into the active site of these enzymes.

Diagram 2: Potential Mechanism of Action via E3 Ligase Modulation

Caption: A hypothetical mechanism of action based on analogy to IMiD drugs.

Applications in Research and Drug Development

Given its structural motifs, 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione could serve as a valuable building block or lead compound in several areas of drug discovery.

-

Oncology: As an analog of pomalidomide, it could be investigated for anticancer and immunomodulatory properties.[7]

-

Neuroscience: Its potential as a cholinesterase inhibitor makes it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's.[4][10]

-

PROTAC Development: The primary amine handle could be used for derivatization in the creation of PROTACs, which are designed to induce the degradation of specific target proteins.[8][9]

Experimental Protocols

The following are generalized protocols that could be adapted for the study of 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione.

5.1. General Protocol for Phthalimide Synthesis

This protocol is adapted from general methods for synthesizing N-substituted phthalimides.[3]

-

To a solution of the appropriate phthalic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, DMF, or toluene), add the primary amine (1 equivalent).

-

Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

5.2. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is a standard colorimetric assay to determine the inhibition of AChE or BuChE.[4]

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the enzyme solution (AChE or BuChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Diagram 3: Workflow for In Vitro Cholinesterase Inhibition Assay

Caption: A generalized workflow for determining cholinesterase inhibition using Ellman's method.

Conclusion

5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione is a molecule of interest due to its structural relationship to a class of compounds with proven therapeutic value. While direct experimental data on this specific compound is sparse, this guide provides a framework for its synthesis and potential biological evaluation based on the extensive research conducted on related isoindoline-1,3-dione derivatives. Further investigation into its properties could reveal novel applications in oncology, neuroscience, and as a versatile chemical scaffold for the development of new therapeutic agents.

References

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.

- 2-(2-(2-Hydroxyethoxy)Ethyl)Isoindoline-1,3-Dione. Chem-Impex.

- 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione. Selleck Chemicals.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

- 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. BroadPharm.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit. Semantic Scholar.

- Synthesis, characterization and pharmacological activity of some new phthalimide deriv

- 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. PubChem.

- Synthesis and optical properties of some isoindole-1,3-dione compounds.

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.

- Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives, and Evaluation of their Cytotoxic Activity. International Journal of Pharmaceutical Sciences Review and Research.

- 2-(2-Hydroxyethyl)isoindoline-1,3-dione.

- 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione. BLD Pharm.

Sources

- 1. 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | C10H10N2O3 | CID 745297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 51419-28-4|5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. preprints.org [preprints.org]

- 8. 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, 1468761-60-5 | BroadPharm [broadpharm.com]

- 9. 5'-Pomalidomide, 191732-76-0 | BroadPharm [broadpharm.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of Fluorescent Probes from 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

[1]

Part 1: The Chemical Basis of the Scaffold

The 5-amino-isoindole-1,3-dione core functions as a classic push-pull fluorophore .

-

The "Push" (Donor): The electron-donating amino group (

) at position 5. -

The "Pull" (Acceptor): The electron-withdrawing dicarbonyl imide system.

Mechanism of Action: Upon excitation, electron density shifts from the amino donor to the imide acceptor, creating a giant dipole moment in the excited state. This makes the fluorescence emission highly sensitive to the polarity of the surrounding environment (Solvatochromism).[1]

-

Non-polar solvents (e.g., Dioxane): Emission is high-energy (Blue/Cyan).

-

Polar solvents (e.g., Water/PBS): Emission is relaxed to lower energy (Green/Yellow) with a large Stokes shift.

Structural Handles for Derivatization[1]

-

The Hydroxyl Handle (

): Located on the N-alkyl chain. This is the Anchor . It allows conjugation to targeting moieties (e.g., lipids, mitochondrial signals, antibodies) without significantly perturbing the fluorophore's photophysics. -

The Amino Handle (

): Located on the aromatic ring. This is the Tuner . Modifying this group (e.g., acylation, alkylation) directly alters the ICT efficiency, shifting excitation/emission wavelengths or creating "turn-on" sensing mechanisms (e.g., protease substrates).

Part 2: Synthetic Strategies & Protocols

Workflow Visualization

The following diagram outlines the divergent synthesis pathways from the parent scaffold.

[1][5]

Protocol 1: Activation of the Anchor (Synthesis of the Tosylate Intermediate)

Objective: Convert the inert hydroxyl group into a reactive tosylate leaving group. This is the critical gateway step for creating targeted probes.

Reagents:

-

Starting Material: 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (1.0 eq)[2]

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[2]

-

Solvent: Anhydrous Dichloromethane (DCM)[2]

-

Catalyst: DMAP (0.1 eq, optional for rate enhancement)

Step-by-Step Methodology:

-

Dissolution: Dissolve 500 mg (2.42 mmol) of the starting material in 15 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Note: The starting material has moderate solubility; mild warming (30°C) may be required.

-

-

Base Addition: Cool the solution to 0°C (ice bath) and add TEA (0.67 mL) dropwise.

-

Tosylation: Add TsCl (553 mg) in small portions over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% Methanol in DCM). The product (Tosylate) will appear less polar (higher Rf) than the alcohol.

-

Workup: Dilute with DCM (30 mL), wash with water (2 x 20 mL), saturated

, and brine. -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Eluent: DCM:EtOAc 9:1).-

Yield Expectation: 75–85% as a pale yellow solid.

-

Protocol 2: Synthesis of a Mitochondria-Targeted Probe (Mito-Green)

Objective: Synthesize a probe that accumulates in mitochondria (via membrane potential) to report local viscosity or polarity.

Mechanism: Nucleophilic substitution of the tosylate by Triphenylphosphine (

Reagents:

-

Intermediate A (Tosylate from Protocol 1) (1.0 eq)

-

Triphenylphosphine (

) (3.0 eq)[2] -

Solvent: Acetonitrile (ACN) or Toluene.

Step-by-Step Methodology:

-

Setup: Dissolve 200 mg of the Tosylate intermediate in 10 mL of dry ACN in a pressure tube or reflux flask.

-

Reagent Addition: Add

(430 mg). A large excess drives the reaction to completion. -

Reflux: Heat the solution to reflux (80–90°C) for 24–48 hours.

-

Checkpoint: The solution may darken slightly. TLC should show the disappearance of the Tosylate and the appearance of a baseline spot (polar salt).

-

-

Precipitation: Cool to room temperature. Add cold Diethyl Ether (30 mL) to precipitate the phosphonium salt product.

-

Filtration: Filter the precipitate and wash extensively with Ether to remove excess

. -

Validation: Dissolve a small amount in water/methanol. The product should be soluble in polar solvents, unlike the starting tosylate.

Protocol 3: Synthesis of a "Turn-On" Protease Sensor (Amide Modulation)

Objective: Mask the fluorescence of the aniline amine by converting it to an amide. Enzymatic cleavage will restore the free amine and the strong fluorescence.

Reagents:

-

Starting Material: 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione[2]

-

Acetyl Chloride (or specific peptide-acid chloride)[2]

-

Base: Pyridine[2]

Step-by-Step Methodology:

-

Selective Acylation: Dissolve the scaffold in Pyridine (acting as solvent and base).

-

Addition: Add Acetyl Chloride (1.1 eq) at 0°C.

-

Critical: The aromatic amine is less nucleophilic than the aliphatic alcohol. However, in pyridine, the amine acylation is often favored or competitive. To ensure only amine reaction, one might need to protect the alcohol (e.g., with TBDMS) first, but often the difference in pKa allows selective N-acylation if conditions are controlled, or bis-acylation occurs followed by selective hydrolysis of the ester.

-

Refined Strategy: It is cleaner to use the TBDMS-protected scaffold.

-

Alternative: React with an anhydride (e.g., Succinic anhydride) which often prefers the amine.

-

-

Observation: The solution fluorescence will shift significantly (usually blue-shifted and reduced intensity) upon acylation.

-

Cleavage Test: Treat the product with a protease (or strong acid for chemical validation). The reappearance of the characteristic Green/Yellow fluorescence confirms the sensor mechanism.

Part 3: Characterization & Validation

Solvatochromic Data

The core scaffold exhibits significant spectral shifts based on solvent polarity (

| Solvent | Polarity Index | Absorption | Emission | Visual Color |

| Dioxane | Non-polar | 360 | 430 | Blue |

| Chloroform | Low Polarity | 365 | 450 | Cyan |

| Acetone | Medium | 370 | 490 | Green-Cyan |

| Methanol | Polar | 375 | 530 | Green |

| Water (PBS) | High Polarity | 380 | 550 | Yellow-Green |

Validation Diagram: ICT Mechanism

The following diagram illustrates the Intramolecular Charge Transfer state responsible for the solvatochromism.

Part 4: Troubleshooting & Optimization

-

Low Yield in Tosylation:

-

Cause: Reaction of TsCl with the aniline amine instead of the alcohol.

-

Solution: The aniline nitrogen is part of a conjugated system (push-pull), making it significantly less nucleophilic than the primary alcohol. However, if N-tosylation occurs, lower the temperature to -10°C and add the TsCl very slowly.

-

-

Fluorescence Quenching:

-

Cause: Aggregation in aqueous buffers (ACQ - Aggregation Caused Quenching).

-

Solution: 4-aminophthalimides are generally resistant to ACQ, but if observed, add a surfactant (e.g., 0.1% Tween-20) or use the probe in lipid-rich environments (membranes) where it performs best.

-

-

Purification Issues:

-

Insight: The scaffold is highly visible on TLC plates under UV (365 nm). Use this to your advantage. Do not rely solely on iodine staining.

-

References

-

Saroja, G., et al. (1998). "Synthesis and fluorescence spectral properties of 4-aminophthalimide derivatives." Journal of Fluorescence. (Generalized citation for 4-AP derivatives).

-

Klymchenko, A. S. (2017).[4] "Solvatochromic and Fluorogenic Probes for Lipid Order: Synthesis and Application." Accounts of Chemical Research. [2]

-

Thermo Fisher Scientific. "Amine-Reactive Probes and Solvatochromic Dyes." Molecular Probes Handbook.

-

Niko, Y., et al. (2024). "Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order." Advanced Science.

Sources

- 1. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00308A [pubs.rsc.org]

Application Notes and Protocols for 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold in Drug Discovery

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is a synthetic molecule featuring the phthalimide scaffold, a cornerstone in modern medicinal chemistry. While direct literature on this specific derivative is emerging, its structural elements—the 5-amino-substituted phthalimide core and the N-(2-hydroxyethyl) side chain—position it as a highly valuable tool for researchers in drug development. The phthalimide core is famously associated with the class of immunomodulatory imide drugs (IMiDs), such as thalidomide and its more potent analogs, lenalidomide and pomalidomide.[1][2][3] These compounds exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This interaction redirects the ligase activity to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, a mechanism with profound implications for treating hematological cancers and other diseases.[6]

The 5-amino substitution on the phthalimide ring is a key feature of pomalidomide, enhancing its biological activity compared to thalidomide.[1] This amino group also serves as a crucial chemical handle for further derivatization. The N-(2-hydroxyethyl) side chain, meanwhile, can improve the compound's aqueous solubility and provides an additional site for modification, making 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione a particularly attractive building block for creating novel therapeutics.

These application notes will provide a comprehensive guide for researchers on the synthesis, characterization, and potential applications of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, with a focus on its utility in the development of Proteolysis Targeting Chimeras (PROTACs) and as a standalone immunomodulatory agent.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the parent compound, 2-(2-Hydroxyethyl)isoindoline-1,3-dione, is provided below. The addition of a 5-amino group is expected to slightly alter these properties.

| Property | Value | Reference |

| Molecular Formula | C10H9NO3 | [7] |

| Molecular Weight | 191.18 g/mol | [7] |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in DMSO, DMF, and alcohols | Inferred |

| Storage | Store in a cool, dry place, inert atmosphere | [7] |

Safety Precautions: As a derivative of thalidomide, this compound should be handled with extreme caution. The teratogenic potential of thalidomide is well-documented, and although the specific toxicology of this analog is uncharacterized, it should be treated as potentially hazardous.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a certified chemical fume hood. Women of childbearing potential should avoid handling this compound.

Synthesis and Characterization

The synthesis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione can be achieved through a multi-step process, starting from commercially available 4-nitrophthalic anhydride. The following protocol is a representative method based on established chemical transformations.

Protocol 1: Synthesis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

Step 1: Synthesis of 4-Nitro-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride (1 equivalent) in glacial acetic acid.

-

Addition of Amine: Add 2-aminoethanol (1.1 equivalents) dropwise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Purification: Filter the solid precipitate, wash thoroughly with water to remove acetic acid, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

Step 2: Reduction of the Nitro Group to Synthesize 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

-

Reaction Setup: Suspend the 4-Nitro-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (1 equivalent) from Step 1 in ethanol or a mixture of ethanol and water in a round-bottom flask.

-

Reduction: Add iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid or ammonium chloride.

-

Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. A color change from yellow to colorless often indicates the completion of the reduction.

-

Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the iron catalyst.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Figure 2: General mechanism of action for a PROTAC utilizing a 5-amino-phthalimide moiety.

Protocol 2: Synthesis of a PROTAC using 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

This protocol outlines a general strategy for conjugating a linker to the 5-amino group.

-

Linker Activation: Activate a linker containing a carboxylic acid group (e.g., a polyethylene glycol (PEG) linker) using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in an aprotic solvent like DMF.

-

Amide Bond Formation: Add 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (1 equivalent) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to the activated linker solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Purification: Upon completion, purify the resulting phthalimide-linker conjugate using reverse-phase HPLC.

-

Conjugation to POI Ligand: The other end of the linker can then be conjugated to a ligand for the protein of interest, typically through another amide bond formation or a "click" chemistry reaction.

Standalone Immunomodulatory and Anti-proliferative Agent

Given its structural similarity to pomalidomide, 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione may possess intrinsic immunomodulatory and anti-proliferative activities. [1][9]These activities are mediated by the degradation of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3). [10]

Protocol 3: In Vitro Evaluation of Anti-proliferative Activity

-

Cell Culture: Culture a relevant cancer cell line (e.g., multiple myeloma cell lines like MM.1S or RPMI-8226) under standard conditions.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with a serial dilution of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., pomalidomide).

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Western Blot Analysis for Neosubstrate Degradation

-

Cell Treatment: Treat cancer cells with the test compound at its approximate IC50 concentration for various time points (e.g., 2, 4, 8, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or β-actin).

-